molecular formula C13H9F2NO B8767069 1-(2,4-Difluorophenyl)-2-(3-pyridinyl)-ethanone

1-(2,4-Difluorophenyl)-2-(3-pyridinyl)-ethanone

Cat. No.: B8767069
M. Wt: 233.21 g/mol
InChI Key: JOVMIPAAPUORKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)-2-(3-pyridinyl)-ethanone is a useful research compound. Its molecular formula is C13H9F2NO and its molecular weight is 233.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-pyridin-3-ylethanone

InChI

InChI=1S/C13H9F2NO/c14-10-3-4-11(12(15)7-10)13(17)6-9-2-1-5-16-8-9/h1-5,7-8H,6H2

InChI Key

JOVMIPAAPUORKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of lithium diisopropylamide was prepared using n-butyllithium (66 ml of a 1.6M solution in hexane) and diisopropylamine (10.8 g) in dry tetrahydrofuran (200 ml) under an atmosphere of dry nitrogen as described in Example 1(i). Ethyl 3-pyridylacetate was added dropwise to this solution at -70°. The thick mixture was stirred at -70° for 0.25 hour and then a solution of methyl 2,4-difluorobenzoate (18.36 g) in dry tetrahydrofuran (100 ml) was added over 0.05 hour. The cooling bath was removed and the mixture was stirred at room temperature for 5 hours. Acetic acid (12 ml) was added and the mixture was diluted with water and ethyl acetate. The organic layer was separated, dried (Na2SO4) and evaporated to give an oil which was heated under reflux in concentrated hydrochloric acid (40 ml) for 5 hours. The solution was evaporated, the residue was dissolved in water and concentrated ammonia solution was added to ca. pH7. The mixture was extracted twice with ethyl acetate and the combined extracts were washed with brine and dried (Na2SO4). Evaporation of the solvent gave an oil which was chromatographed on silica gel. Elution with dichloromethane/ethyl acetate (70:30) gave the title compound as an oil (6.98 g) which was used directly in the next stage.
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